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molecular formula C12H16N2O3 B8363884 Ethyl 2-(acetylamino)-3-(3-pyridyl)propanoate

Ethyl 2-(acetylamino)-3-(3-pyridyl)propanoate

Cat. No. B8363884
M. Wt: 236.27 g/mol
InChI Key: UGVVAXGWDBKHRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699895B2

Procedure details

44.45 cm3 of aqueous 6N sodium hydroxide are added dropwise to a solution of 51.4 g of diethyl 2-(acetylamino)-2-(3-pyridylmethyl)malonate in 857 cm3 of ethanol. The mixture is stirred for 1 hour 30 minutes at a temperature in the region of 20° C. and then cooled to a temperature in the region of 0° C. 22.2 cm3 of 12N hydrochloric acid are added dropwise; a precipitate forms. The reaction medium is warmed to room temperature and, after stirring for 2 hours, its pH is 5-6. It is concentrated under reduced pressure (4 kPa) at a temperature in the region of 50° C., to give a sticky dark-beige solid which is dried for 16 hours in an oven under vacuum (0.1 kPa) at a temperature in the region of 50° C. This residue is taken up in 1000 cm3 of dioxane and then heated to a temperature in the region of 100° C. for 1 hour. The dioxane is evaporated off under reduced pressure (2 kPa) at a temperature in the region of 40° C., and the residue is dissolved in 250 cm3 of water. This solution is neutralized by addition of 4 cm3 of aqueous 10N sodium hydroxide, followed by addition of 750 cm3 of ethyl acetate. After separation of the phases by settling, the organic phase is extracted and the aqueous phase is washed with twice 300 cm3 of ethyl acetate. The organic phases are combined, dried over magnesium sulfate, filtered and concentrated under reduced pressure (2 kPa) at a temperature in the region of 40° C. The solid residue obtained is taken up in 70 cm3 of ethyl acetate and 20 cm3 of heptane and then filtered on a sinter funnel. 27.76 g of ethyl 2-(acetylamino)-3-(3-pyridyl)propanoate are obtained in the form of a beige-colored solid melting at 118° C. [1H NMR spectrum (400 MHz, (CD3)2SO-d6, δ in ppm): 1.13 (t, J=7 Hz: 3H); 1.81 (s: 3H); 2.92 (dd, J=14 and 9 Hz: 1H); 3.04 (dd, J=14 and 5.5 Hz: 1H); 4.07 (q, J=7 Hz: 2H); 4.48 (mt: 1H); 7.33 (dd, J=8 and 5 Hz: 1H); 7.66 (dt, J=8 and 2 Hz: 1H); 8.38 (d, J=8 Hz: 1H); 8.45 (mt: 2H)]. By re-extracting the aqueous phase with twice 500 cm3 of ethyl acetate and after drying and concentration of the combined organic phases under reduced pressure, 4 g of ethyl 2-(acetylamino)-3-(3-pyridyl)propanoate are recovered in the form of a beige-yellow solid melting at 121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
857 mL
Type
solvent
Reaction Step One
Quantity
22.2 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[C:3]([NH:6][C:7]([CH2:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)(C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4].Cl>C(O)C.C(OCC)(=O)C>[C:3]([NH:6][CH:7]([CH2:18][C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[C:8]([O:10][CH2:11][CH3:12])=[O:9])(=[O:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
51.4 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)(C(=O)OCC)CC=1C=NC=CC1
Name
Quantity
857 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 hour 30 minutes at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to a temperature in the region of 0° C
CUSTOM
Type
CUSTOM
Details
The reaction
TEMPERATURE
Type
TEMPERATURE
Details
medium is warmed to room temperature
STIRRING
Type
STIRRING
Details
after stirring for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
It is concentrated under reduced pressure (4 kPa) at a temperature in the region of 50° C.
CUSTOM
Type
CUSTOM
Details
to give a sticky dark-beige solid which
CUSTOM
Type
CUSTOM
Details
is dried for 16 hours in an oven under vacuum (0.1 kPa) at a temperature in the region of 50° C
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to a temperature in the region of 100° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The dioxane is evaporated off under reduced pressure (2 kPa) at a temperature in the region of 40° C.
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 250 cm3 of water
ADDITION
Type
ADDITION
Details
This solution is neutralized by addition of 4 cm3 of aqueous 10N sodium hydroxide
ADDITION
Type
ADDITION
Details
followed by addition of 750 cm3 of ethyl acetate
CUSTOM
Type
CUSTOM
Details
After separation of the phases
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted
WASH
Type
WASH
Details
the aqueous phase is washed with twice 300 cm3 of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (2 kPa) at a temperature in the region of 40° C
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
FILTRATION
Type
FILTRATION
Details
20 cm3 of heptane and then filtered on a sinter funnel

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)NC(C(=O)OCC)CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27.76 g
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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